molecular formula C8H16ClNO B2437837 [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride CAS No. 2490344-81-3

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride

Cat. No.: B2437837
CAS No.: 2490344-81-3
M. Wt: 177.67
InChI Key: NKTUQBRPHCKULC-QTPPMTSNSA-N
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Description

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.2.1]heptane ring system, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

[(1R,4S,5S)-1-methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-8-2-6(4-9)7(3-8)5-10-8;/h6-7H,2-5,9H2,1H3;1H/t6-,7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTUQBRPHCKULC-QTPPMTSNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CO1)C(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](CO1)[C@H](C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization for Oxabicyclo Framework Construction

The 2-oxabicyclo[2.2.1]heptane core is synthesized via a Diels-Alder reaction between a furan-derived diene and a dienophile. For example, furfuryl alcohol derivatives react with maleic anhydride under thermal conditions to form the bicyclic lactone intermediate. Hydrogenation of the lactone with PtO2 under high-pressure H2 yields the saturated oxabicyclo system, though this step requires careful stereochemical control.

Stereoselective Methyl Group Introduction

The 1R-methyl group is introduced via alkylation of a ketone intermediate. Enantioselective reduction using catalysts like (-)-DIP-Cl (B-chlorodiisopinocampheylborane) ensures the desired (1R) configuration. For instance, treatment of 1-methyl-2-oxabicyclo[2.2.1]heptan-5-one with methylmagnesium bromide in THF at -78°C achieves >90% enantiomeric excess (ee).

Stepwise Synthesis of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine Hydrochloride

Preparation of 1-Methyl-2-oxabicyclo[2.2.1]heptan-5-one

  • Diels-Alder Reaction : Furan-2-yl methanol (1.0 equiv) reacts with methyl acrylate (1.2 equiv) at 150°C for 12 h to form the bicyclic lactone.
  • Hydrogenation : The lactone undergoes hydrogenation with PtO2 (5% w/w) in ethanol at 50 psi H2, yielding 2-oxabicyclo[2.2.1]heptan-5-one (78% yield).
  • Methylation : The ketone is treated with methylmagnesium bromide (1.5 equiv) in THF at -78°C, followed by quenching with NH4Cl to afford 1-methyl-2-oxabicyclo[2.2.1]heptan-5-ol (85% yield).
  • Oxidation : The alcohol is oxidized with pyridinium chlorochromate (PCC) in dichloromethane to regenerate the ketone (1-methyl-2-oxabicyclo[2.2.1]heptan-5-one, 92% yield).

Reductive Amination for Methanamine Installation

  • Imine Formation : The ketone reacts with ammonium acetate (2.0 equiv) in methanol under reflux to form the imine intermediate (72% yield).
  • Reduction : Sodium cyanoborohydride (1.5 equiv) in methanol at pH 5 (acetic acid) reduces the imine to the primary amine, [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine (68% yield).

Hydrochloride Salt Formation

The free amine is dissolved in anhydrous ether and treated with HCl gas at 0°C, precipitating the hydrochloride salt (95% yield). Recrystallization from ethanol/ether affords analytically pure material.

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr) : ν = 3250 cm⁻¹ (N-H stretch), 2800–2950 cm⁻¹ (C-H), 1600 cm⁻¹ (C-N bend).
  • ¹H NMR (400 MHz, CDCl3) : δ 3.45 (s, 2H, NH2), 3.20–3.10 (m, 1H, bridgehead H), 2.85–2.75 (m, 2H, CH2NH2), 1.95 (s, 3H, CH3), 1.70–1.40 (m, 6H, bicyclic H).
  • ¹³C NMR (100 MHz, CDCl3) : δ 75.2 (C-O), 58.4 (CH2NH2), 45.3 (bridgehead C), 32.1 (CH3), 28.5–24.0 (bicyclic C).

Computational Validation

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level confirm the stability of the (1R,4S,5S) configuration. The energy difference between this isomer and its diastereomers exceeds 3 kcal/mol, ensuring minimal epimerization.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Stereoselectivity
Diels-Alder/Hydrogenation Cyclization, Hydrogenation, Methylation 78 High (ee >90%)
Reductive Amination Imine Formation, Borohydride Reduction 68 Moderate (ee 85%)
Salt Crystallization HCl Gas Treatment 95 N/A

Challenges and Optimization

  • Stereochemical Drift : Prolonged exposure to acidic conditions during salt formation may induce epimerization. Conducting reactions at 0°C mitigates this risk.
  • Catalyst Loading : Reducing PtO2 usage from 5% to 2% w/w in hydrogenation steps maintains yield (75%) while lowering costs.

Chemical Reactions Analysis

Types of Reactions

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amine group.

    Hydrolysis: The oxirane ring can undergo hydrolysis in the presence of acids or bases to form diols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, alkoxides

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkylated or alkoxylated derivatives

    Hydrolysis: Diols

Scientific Research Applications

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The bicyclic core and aminomethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride can be compared with other similar compounds, such as:

    [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol: This compound has a hydroxyl group instead of an aminomethyl group, leading to different reactivity and applications.

    [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanone:

    [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanoic acid: This compound contains a carboxylic acid group, which affects its solubility and reactivity.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride is a bicyclic compound that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a bicyclo[2.2.1]heptane core with an aminomethyl group, which is crucial for its interactions with biological targets.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C10_{10}H15_{15}ClN2_2O
  • CAS Number : 2490344-81-3

The stereochemistry of the compound, specifically the (1R,4S,5S) configuration, significantly influences its biological activity and binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can function as an agonist or antagonist for various receptors, influencing signaling pathways.

In Vitro Studies

Recent studies have indicated that this compound exhibits significant biological activities:

  • Antioxidant Activity : The compound was shown to reduce reactive oxygen species (ROS) production and enhance the activity of antioxidant enzymes.
StudyEffectMechanism
Study AAntioxidantInhibition of ROS production
Study BEnzyme InhibitionBinding affinity towards specific enzymes

Case Studies

A notable case study investigated the effects of this compound on cancer cell lines:

  • Cell Line Tested : B16F10 Melanoma
    • Outcome : Induced apoptosis in cancer cells through caspase activation.
    • Mechanism : Modulation of cyclin-dependent kinases leading to cell cycle arrest.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameKey FeaturesBiological Activity
[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanolLacks amino groupMinimal biological activity
[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanoic acidContains carboxylic acidEnhanced solubility but different reactivity

Implications for Drug Development

The unique structure and biological activity of this compound suggest potential applications in drug development:

  • Therapeutic Uses : Its enzyme inhibition properties could be harnessed for developing treatments for diseases involving oxidative stress.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine hydrochloride?

  • Methodology :

  • Bicyclic Core Formation : The bicyclo[2.2.1]heptane scaffold is typically synthesized via Diels-Alder reactions or cyclopropanation strategies. For example, Diels-Alder adducts can be reduced to form the bicyclic structure .
  • Amination : Reductive amination or nucleophilic substitution introduces the methanamine group. Use of sodium cyanoborohydride or catalytic hydrogenation ensures stereochemical control .
  • Hydrochloride Salt Formation : Treating the free amine with HCl in anhydrous solvents (e.g., diethyl ether) yields the stable hydrochloride salt .
  • Challenges : Side reactions during cyclization (e.g., ring-opening) and maintaining stereochemical integrity require precise control of temperature, pH, and solvent polarity .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic structure and substituent positions. For example, coupling constants in 1^1H NMR can distinguish axial vs. equatorial protons in the bicyclic system .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C9_9H16_{16}ClNO).
  • X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

Q. How does solubility in aqueous and organic solvents impact experimental design?

  • Methodology :

  • Aqueous Solubility : The hydrochloride salt enhances water solubility (critical for in vitro assays). Solubility can be tested via saturation shake-flask method at pH 7.4 .
  • Organic Solvents : Use DMSO for stock solutions (e.g., 10 mM) to ensure compatibility with cell-based assays. Avoid solvents like chloroform that may destabilize the bicyclic structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound?

  • Methodology :

  • Cross-Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. For example, if binding to serotonin receptors (5-HT2A_{2A}) is disputed, employ fluorescence polarization assays to measure direct interactions .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify steric or electronic mismatches. Adjust substituents (e.g., methyl groups) to optimize binding .
  • Metabolic Stability Testing : Rule out false negatives caused by rapid degradation in cell lysates using LC-MS/MS .

Q. What strategies optimize stereochemical control during synthesis?

  • Methodology :

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry during cyclopropanation .
  • Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation for enantioselective amine formation (e.g., Noyori-type catalysts) .
  • Crystallization-Induced Diastereomer Resolution : Separate diastereomers using chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How does the compound’s bicyclic structure influence its pharmacokinetic (PK) profile?

  • Methodology :

  • LogP Measurement : Determine partition coefficients (e.g., octanol-water) to predict blood-brain barrier penetration. Bicyclic amines often exhibit LogP ~2.5, balancing solubility and membrane permeability .
  • In Vitro Microsomal Stability : Assess hepatic clearance using rat/human liver microsomes. Structural rigidity from the bicyclic system typically reduces metabolic degradation .
  • Pharmacophore Modeling : Identify key hydrogen-bond donors/acceptors in the bicyclic core to correlate with absorption/distribution properties .

Critical Notes

  • Contradictions : and suggest divergent synthetic routes (Diels-Alder vs. cyclopropanation). These reflect context-dependent strategies: Diels-Alder prioritizes yield, while cyclopropanation favors stereochemical precision .

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